molecular formula C32H68N6O2 B1667270 (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide CAS No. 441022-64-6

(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide

Cat. No. B1667270
M. Wt: 568.9 g/mol
InChI Key: USNCWPSRPOWEBG-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMXT1501 is a polyamine uptake inhibitor, also inhibiting the putrescine transport in epimastigotes (the insect stage of t. cruzi)

Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

A study by Sharma, Park, and Park (2008) in the "Archives of Pharmacal Research" focuses on the synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives, designed to develop novel anticonvulsant compounds. These derivatives were prepared from (S)-N-Cbz-serine and exhibited moderate anticonvulsant activities in both MES and PTZ tests, indicating potential applications in treating seizures (Sharma, Park, & Park, 2008).

Chiral Monomer Precursor Synthesis

In a study published in "Arkivoc" by Gómez, Orgueira, and Varela (2003), the chiral monomer N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride was synthesized. This compound, a precursor of AABB-type stereoregular polyamide, demonstrates the potential for creating specialized polymers with unique properties (Gómez, Orgueira, & Varela, 2003).

Biochemical Changes Induced by Palmitoyl-ethanolamide

Obermajerová et al. (1973) in "Chemico-biological interactions" studied the biochemical changes in mouse liver after administration of palmitoylethanolamide (PEA), showing increased DNA and RNA synthesis, altered enzyme activities, and enhanced incorporation of fatty acids and phosphorus into liver phospholipids. This illustrates the compound's impact on cellular metabolism and potential therapeutic applications (Obermajerová, Seifert, Buchar, & Rašková, 1973).

Aromatase Inhibitors in Cancer Research

Hartmann and Batzl (1986) in "Journal of medicinal chemistry" synthesized and evaluated 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors. These compounds were tested for their potential in inhibiting estrogen biosynthesis, an important factor in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents

Kumar et al. (2009) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized a new series of functionalized amino acid derivatives, showing cytotoxicity against human cancer cell lines. This research opens avenues for designing new anticancer agents (Kumar et al., 2009).

properties

CAS RN

441022-64-6

Product Name

(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide

Molecular Formula

C32H68N6O2

Molecular Weight

568.9 g/mol

IUPAC Name

N-[(5S)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide

InChI

InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m0/s1

InChI Key

USNCWPSRPOWEBG-PMERELPUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)NCCCNCCCCNCCCN)N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMXT-1501;  AMXT 1501;  AMXT1501

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
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(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
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(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
Reactant of Route 4
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
Reactant of Route 5
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
Reactant of Route 6
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide

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